
gold(1+);phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Gold(1+);phosphane complexes can be synthesized through various methods. One common approach involves the reaction of gold(I) chloride (AuCl) with phosphine ligands (PR3) in the presence of a base. The reaction typically proceeds as follows:
AuCl+PR3→Au(PR3)+Cl−
Industrial Production Methods: In industrial settings, this compound complexes are often produced using deposition-precipitation methods. This involves depositing gold nanoparticles onto a support material, followed by the addition of phosphine ligands .
Chemical Reactions Analysis
Types of Reactions: Gold(1+);phosphane complexes undergo various types of reactions, including:
Oxidation: These complexes can be oxidized to gold(III) species.
Reduction: They can be reduced back to metallic gold.
Substitution: Ligands in the complex can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include halogens (e.g., bromine) and peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Ligand exchange reactions can be carried out using various phosphine ligands under mild conditions.
Major Products:
Oxidation: Gold(III) phosphine complexes.
Reduction: Metallic gold.
Substitution: New gold(I) phosphine complexes with different ligands.
Scientific Research Applications
Gold(1+);phosphane complexes have a wide range of applications in scientific research:
Mechanism of Action
Gold(1+);phosphane complexes can be compared with other similar compounds, such as:
Gold(I) Carbene Complexes: These complexes also exhibit catalytic and biological activities but differ in their ligand structures and reactivity.
Gold(I) Alkynyl Complexes: These compounds are known for their luminescent properties and are used in materials science.
Uniqueness: this compound complexes are unique due to their ability to form stable complexes with a wide range of phosphine ligands, their catalytic versatility, and their potential therapeutic applications .
Comparison with Similar Compounds
- Gold(I) carbene complexes
- Gold(I) alkynyl complexes
- Gold(III) phosphine complexes
Properties
CAS No. |
128444-82-6 |
|---|---|
Molecular Formula |
AuH3P+ |
Molecular Weight |
230.964 g/mol |
IUPAC Name |
gold(1+);phosphane |
InChI |
InChI=1S/Au.H3P/h;1H3/q+1; |
InChI Key |
UEBNXKXVIXXGAM-UHFFFAOYSA-N |
Canonical SMILES |
P.[Au+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(6-Amino-9H-purin-9-yl)methyl]propane-1,2,3-triol](/img/structure/B14280604.png)
![3,3-Bis[4-(4-aminophenoxy)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B14280614.png)
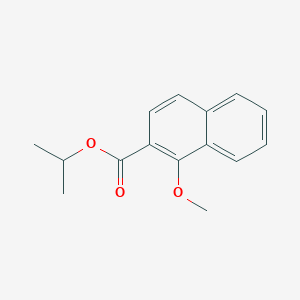
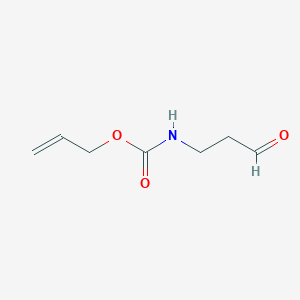
![2-Thiophen-2-yl-5-[5-[2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethyl]thiophen-2-yl]thiophene](/img/structure/B14280634.png)
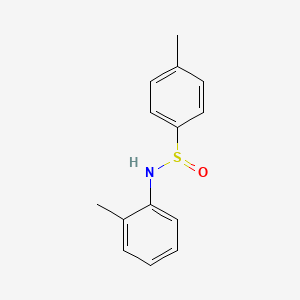
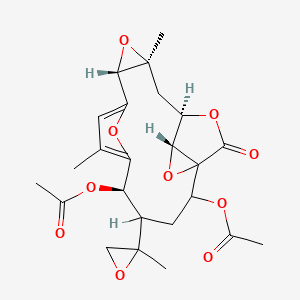
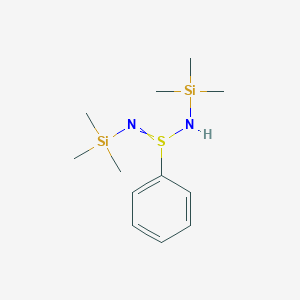
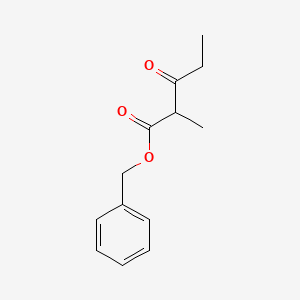
![2-[(E)-(4-Bromophenyl)diazenyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14280663.png)
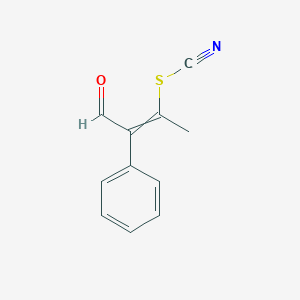
![Phenol, 2-[(E)-[[2-(dimethylamino)ethyl]imino]methyl]-](/img/structure/B14280679.png)

